molecular formula C22H14FNOS B407106 6-(3-fluorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one

6-(3-fluorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one

Cat. No.: B407106
M. Wt: 359.4 g/mol
InChI Key: OZYJOQMLIVLHOG-UHFFFAOYSA-N
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Chemical Reactions Analysis

MMV006389 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MMV006389 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of MMV006389 involves the inhibition of Plasmodium falciparum gametocyte development. This compound interferes with the molecular pathways involved in the maturation of gametocytes, thereby blocking the transmission of malaria. The specific molecular targets and pathways involved include proteins and enzymes essential for gametocyte development .

Comparison with Similar Compounds

MMV006389 can be compared with other similar compounds such as MMV665941 and MMV665977. These compounds also inhibit Plasmodium falciparum gametocyte development but differ in their specific molecular targets and mechanisms of action. MMV006389 is unique in its ability to inhibit both male and female gametocytes, making it a more comprehensive solution for blocking malaria transmission .

References

Properties

Molecular Formula

C22H14FNOS

Molecular Weight

359.4 g/mol

IUPAC Name

11-(3-fluorophenyl)-11,11a-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C22H14FNOS/c23-14-7-5-6-13(12-14)22-19-20(15-8-1-2-9-16(15)21(19)25)24-17-10-3-4-11-18(17)26-22/h1-12,19,22H

InChI Key

OZYJOQMLIVLHOG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4SC(C3C2=O)C5=CC(=CC=C5)F

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4SC(C3C2=O)C5=CC(=CC=C5)F

Origin of Product

United States

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